molecular formula C30H30N4O5S B11630801 5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide

5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11630801
M. Wt: 558.6 g/mol
InChI Key: YDUKJOJDFUPORC-UHFFFAOYSA-N
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Description

5-CYANO-6-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLFURAN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes cyano, ethoxyphenyl, methoxyphenyl, and furan groups, contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYANO-6-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLFURAN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine core: This step typically involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under acidic or basic conditions.

    Introduction of the cyano group: This can be achieved through a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the ethoxyphenyl and methoxyphenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the carbamoyl group: This step involves the reaction of an amine with an isocyanate or carbamoyl chloride.

    Attachment of the furan group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-CYANO-6-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLFURAN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or sulfoxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-CYANO-6-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLFURAN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent. Its unique structure allows it to interact with various biological targets.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-CYANO-6-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLFURAN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-CYANO-5-METHYL-2-(4-METHOXYPHENYL)-4-(5-METHYLFURAN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE
  • 5-CYANO-6-(4-ETHOXYPHENYL)-2-METHYL-4-(5-METHYLFURAN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE

Uniqueness

5-CYANO-6-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLFURAN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C30H30N4O5S

Molecular Weight

558.6 g/mol

IUPAC Name

5-cyano-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C30H30N4O5S/c1-5-38-21-13-11-20(12-14-21)33-26(35)17-40-30-22(16-31)28(25-15-10-18(2)39-25)27(19(3)32-30)29(36)34-23-8-6-7-9-24(23)37-4/h6-15,28,32H,5,17H2,1-4H3,(H,33,35)(H,34,36)

InChI Key

YDUKJOJDFUPORC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3OC)C4=CC=C(O4)C)C#N

Origin of Product

United States

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